2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a complex structure with both phenoxy and oxadiazole groups
Preparation Methods
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline under appropriate conditions to yield the final product .
Chemical Reactions Analysis
2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can be compared with similar compounds such as:
2-(4-biphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole group but differs in the phenyl substitution pattern.
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]benzimidazole: This compound also contains the oxadiazole group but has a different core structure.
2,2-dinitro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile: This compound features the oxadiazole group with additional nitro groups, leading to different chemical properties.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-8-10-17(2)22(16)29-15-21(28)25-20-14-7-6-13-19(20)24-26-23(27-30-24)18-11-4-3-5-12-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
PXWWKVDEZBPJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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